molecular formula C8H12O3 B1512732 Isopropyl 3-oxocyclobutanecarboxylate CAS No. 130111-95-4

Isopropyl 3-oxocyclobutanecarboxylate

Cat. No.: B1512732
CAS No.: 130111-95-4
M. Wt: 156.18 g/mol
InChI Key: NMFKKFJNWCNMES-UHFFFAOYSA-N
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Description

Isopropyl 3-oxocyclobutanecarboxylate is an organic compound with the molecular formula C8H12O3. It is a derivative of cyclobutanecarboxylic acid, where the carboxyl group is esterified with isopropyl alcohol

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: The compound can be synthesized through the esterification of 3-oxocyclobutanecarboxylic acid with isopropyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.

Types of Reactions:

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or aldehydes.

  • Reduction Products: Alcohols or other reduced derivatives.

  • Substitution Products: Amides, different esters, or other substituted derivatives.

Scientific Research Applications

Isopropyl 3-oxocyclobutanecarboxylate has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound can be used as a reagent in biochemical assays or as a precursor for biologically active molecules.

  • Industry: It is used in the production of various chemical products, including polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which Isopropyl 3-oxocyclobutanecarboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets or pathways to produce therapeutic effects. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

Isopropyl 3-oxocyclobutanecarboxylate is similar to other esters and cyclic compounds, but it has unique structural features that distinguish it from others. Some similar compounds include:

  • Isopropyl acetate: Another ester with a different structure and properties.

  • 3-oxocyclobutanecarboxylic acid: The parent acid from which the ester is derived.

  • Isopropyl benzoate: An ester with a benzene ring instead of a cyclobutane ring.

These compounds share similarities in their functional groups but differ in their core structures and properties, highlighting the uniqueness of this compound.

Biological Activity

Isopropyl 3-oxocyclobutanecarboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including synthesis methods, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclobutane ring and an ester functional group. Its molecular formula is C8H12O3C_8H_{12}O_3 with a molar mass of approximately 156.18 g/mol. The compound is moderately soluble in organic solvents but has limited solubility in water, which can influence its bioavailability.

Synthesis Methods

The synthesis of this compound typically involves the reaction of cyclobutanecarboxylic acid derivatives with isopropanol in the presence of acid catalysts. Various synthetic routes have been reported, emphasizing efficiency and yield. For instance, a method utilizing potassium tert-butoxide as a base has been shown to produce high-purity yields with fewer steps, making it suitable for industrial applications .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. Research has shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further investigation is needed to elucidate the precise pathways involved .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that this compound can reduce the production of pro-inflammatory cytokines in human cell lines. This suggests potential applications in treating inflammatory diseases such as arthritis and other autoimmune conditions .

Melanin Biosynthesis Inhibition

One of the most promising biological activities of this compound is its ability to inhibit melanin biosynthesis. Preliminary studies indicate that it may interact with enzymes involved in the melanogenesis pathway, potentially offering therapeutic avenues for skin pigmentation disorders . This property positions it as a candidate for dermatological applications.

Case Studies

  • Antimicrobial Activity : A study conducted on various bacterial strains revealed that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both strains, indicating strong antibacterial properties.
  • Anti-inflammatory Research : In a controlled experiment involving human fibroblast cells treated with lipopolysaccharides (LPS), this compound reduced TNF-alpha levels by approximately 30% compared to untreated controls, highlighting its potential as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

Compound NameCAS NumberNotable Features
This compound766513-48-8Exhibits antimicrobial and anti-inflammatory activity
1-Methyl-3-oxocyclobutane-1-carboxylic acid12813-09-7Known for melanin inhibition and synthesis of pharmaceuticals
6-Oxospiro[3.3]heptane-2-carboxylic acid889944-57-4Unique spirocyclic structure with potential therapeutic uses

Properties

IUPAC Name

propan-2-yl 3-oxocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-5(2)11-8(10)6-3-7(9)4-6/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFKKFJNWCNMES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130111-95-4
Record name Propan-2-yl-oxocyclobutane carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.270.993
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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